1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the pyrrole ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-1H-pyrrole, followed by the introduction of the ethanone group. The reaction conditions typically include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-4-methyl-2-ethyl-1H-pyrrol-3-yl)ethanone: Similar structure with different positions of the ethyl and methyl groups.
1-(5-Chloro-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness
1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the ethanone group provides a site for further functionalization.
Biological Activity
1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole class, characterized by its unique structural features, including a bromine atom, an ethyl group, and a methyl group attached to the pyrrole ring. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is , with a molar mass of 230.10 g/mol. Its synthesis typically involves bromination followed by the introduction of an ethanone group, with various synthetic routes available to optimize yield and purity .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors, which may modulate various biochemical pathways. The presence of the bromine atom can enhance its reactivity, influencing its binding affinity and specificity towards these targets .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrrole compounds exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound's activity against these organisms is limited, related pyrrole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against S. aureus .
Anticancer Potential
Pyrrole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain pyrrole-based compounds can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines .
Case Studies and Research Findings
A review of recent literature reveals several key findings related to the biological activity of pyrrole derivatives:
- Antibacterial Activity : A study reported that pyrrole derivatives showed potent activity against Mycobacterium tuberculosis and MRSA strains, suggesting a potential role for similar compounds in developing new antibiotics .
- Cytotoxicity : In vitro tests indicated that certain pyrrole derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
- Molecular Docking Studies : Computational studies have provided insights into the binding mechanisms of pyrrole derivatives with target proteins involved in bacterial resistance, further supporting their development as novel antimicrobial agents .
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, a comparison table is presented below:
Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Bromine, Ethyl, Methyl groups | Potentially active against S. aureus | Inhibitory effects on cancer cell proliferation |
1-(5-Chloro-4-methyl-1H-pyrrol-3-yl)ethanone | Chlorine instead of Bromine | Moderate activity reported | Similar anticancer properties |
1-(5-Bromo-4-methylpyrrole) | Lacks Ethyl group | Lower activity compared to ethyl-substituted derivatives | Limited data available |
Properties
IUPAC Name |
1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-4-7-8(6(3)12)5(2)11-9(7)10/h11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTRBOQNKDTABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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